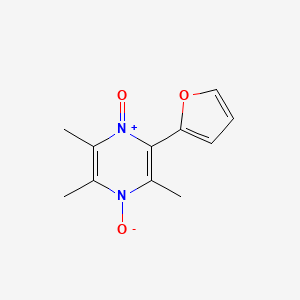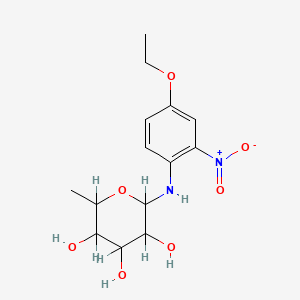
2-(2-furyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3,5,6-trimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTPD and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of FTPD is not well understood, and more research is needed to fully elucidate its mode of action. However, studies have suggested that FTPD may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, FTPD has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
FTPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FTPD has antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, FTPD has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. Furthermore, FTPD has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTPD has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. Additionally, FTPD is stable under various conditions, which makes it easy to handle and store. However, one limitation of FTPD is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on FTPD. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, more research is needed to fully understand the mechanism of action of FTPD and to identify its molecular targets. Furthermore, more studies are needed to investigate the potential therapeutic applications of FTPD in various diseases, including cancer, diabetes, and Alzheimer's disease. Finally, more research is needed to explore the potential use of FTPD as an insecticide and as a component in electronic devices.
Conclusion
In conclusion, FTPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FTPD have been explored in this paper. Further research is needed to fully understand the potential applications of FTPD and to identify its molecular targets.
Métodos De Síntesis
FTPD can be synthesized using different methods, including the reaction of 2-acetyl furan with methyl vinyl ketone in the presence of a base, the reaction of 2-acetyl furan with 2,3-pentanedione in the presence of a base, and the reaction of 2-acetyl furan with 2,3-butanedione in the presence of a base. The yield and purity of FTPD obtained using these methods vary, and the choice of the synthesis method depends on the specific application.
Aplicaciones Científicas De Investigación
FTPD has been extensively studied due to its potential applications in various fields. In the food industry, FTPD is used as a flavoring agent in different food products, including coffee, tea, and baked goods. In the pharmaceutical industry, FTPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, FTPD has been studied for its potential use as an insecticide and as a component in electronic devices.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFBZAREZQDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-3,5,6-trimethylpyrazine 1,4-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)